molecular formula C24H27N3O3 B11217067 trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(2-phenylethyl)cyclohexanecarboxamide

trans-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]-N-(2-phenylethyl)cyclohexanecarboxamide

Cat. No.: B11217067
M. Wt: 405.5 g/mol
InChI Key: DJEMAGSIZQDJKX-UHFFFAOYSA-N
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Description

4-{[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]METHYL}-N~1~-PHENETHYL-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinazolinyl moiety, a phenethyl group, and a cyclohexanecarboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]METHYL}-N~1~-PHENETHYL-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinazolinyl intermediate. This intermediate is then reacted with a phenethylamine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]METHYL}-N~1~-PHENETHYL-1-CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinazolinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the quinazolinyl moiety to its corresponding dihydroquinazoline form.

Common Reagents and Conditions

Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Scientific Research Applications

4-{[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]METHYL}-N~1~-PHENETHYL-1-CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]METHYL}-N~1~-PHENETHYL-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinyl moiety is known to inhibit certain enzymes, while the phenethyl group may interact with receptor sites, modulating biological pathways. These interactions lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]METHYL}-N~1~-PHENETHYL-1-CYCLOHEXANECARBOXAMIDE is unique due to its combination of these three functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H27N3O3/c28-22(25-15-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)16-27-23(29)20-8-4-5-9-21(20)26-24(27)30/h1-9,18-19H,10-16H2,(H,25,28)(H,26,30)

InChI Key

DJEMAGSIZQDJKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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